7,2'-Dimethoxyflavone
CAS No.: 62536-78-1
VCID: VC21337188
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
7,2'-Dimethoxyflavone is a flavonoid compound, which belongs to a large class of plant-derived substances known for their diverse biological activities. Flavonoids are widely distributed in nature and are found in various fruits, vegetables, grains, bark, roots, stems, flowers, tea, and wine. The specific compound, 7,2'-Dimethoxyflavone, has garnered attention due to its potential pharmacological properties. Biological ActivitiesResearch on 7,2'-Dimethoxyflavone has explored its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These properties are common among flavonoids and are attributed to their ability to interact with various biological pathways. Antioxidant ActivityAntioxidants play a crucial role in protecting cells from oxidative stress, which can lead to cell damage and contribute to diseases like cancer and neurodegenerative disorders. Studies have shown that flavonoids, including 7,2'-Dimethoxyflavone, exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Anticancer ActivityFlavonoids have been investigated for their anticancer properties, which include inhibiting cell proliferation, inducing apoptosis, and affecting various signaling pathways involved in cancer progression. Research on 7,2'-Dimethoxyflavone's anticancer effects is ongoing, but preliminary findings suggest it may exhibit some level of anticancer activity. BioavailabilityThe bioavailability of flavonoids can vary significantly due to factors such as solubility, absorption, and metabolism. Generally, flavonoids undergo extensive metabolism in the gut and liver, which affects their bioavailability. In Vitro Studies
In Vivo Studies
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 62536-78-1 | ||||||||||||||
Product Name | 7,2'-Dimethoxyflavone | ||||||||||||||
Molecular Formula | C17H14O4 | ||||||||||||||
Molecular Weight | 282.29 g/mol | ||||||||||||||
IUPAC Name | 7-methoxy-2-(2-methoxyphenyl)chromen-4-one | ||||||||||||||
Standard InChI | InChI=1S/C17H14O4/c1-19-11-7-8-12-14(18)10-17(21-16(12)9-11)13-5-3-4-6-15(13)20-2/h3-10H,1-2H3 | ||||||||||||||
Standard InChIKey | WVWDHKIZBHIGJE-UHFFFAOYSA-N | ||||||||||||||
SMILES | COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC | ||||||||||||||
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC | ||||||||||||||
PubChem Compound | 688671 | ||||||||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume